Ceric methanesulfonate

Description

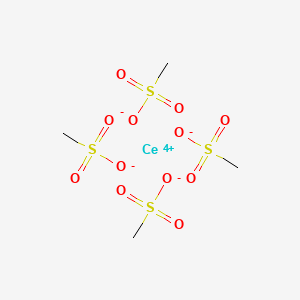

Ceric methanesulfonate (Ce(MeSO₃)₂(OH)₂·H₂O) is a cerium(IV) salt of methanesulfonic acid, widely recognized for its role as a strong oxidizing agent in organic synthesis and electrochemical applications . Its structure comprises a central Ce⁴⁺ ion coordinated with methanesulfonate (MeSO₃⁻) ligands, hydroxyl groups, and water molecules. This compound is particularly valued for its solubility in methanesulfonic acid, enabling its use in concentrated solutions for efficient redox reactions .

Key applications include:

- Electrocatalytic oxidation of alcohols, diols, and aromatic hydrocarbons to aldehydes, ketones, and carboxylic acids, with yields ranging from 27% to 98% .

- Industrial-scale synthesis of aromatic aldehydes and ketones, leveraging its electrochemical regenerability .

- Selective oxidation in biphasic systems (e.g., benzene and methanesulfonic acid), where it mediates reactions without requiring harsh conditions .

Properties

IUPAC Name |

cerium(4+);methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CH4O3S.Ce/c4*1-5(2,3)4;/h4*1H3,(H,2,3,4);/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJXWXWQXACJEA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12CeO12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ceric methanesulfonate can be synthesized by reacting cerium(IV) oxide (CeO₂) with methanesulfonic acid (CH₃SO₃H). The reaction typically occurs under controlled conditions to ensure the complete dissolution of cerium(IV) oxide and the formation of ceric methanesulfonate.

Industrial Production Methods: In industrial settings, ceric methanesulfonate is produced by dissolving cerium(IV) oxide in concentrated methanesulfonic acid. The reaction is carried out in large reactors with precise temperature and pH control to optimize yield and purity. The resulting solution is then purified and concentrated to obtain the desired product.

Types of Reactions:

Oxidation: Ceric methanesulfonate is a powerful oxidizing agent and is commonly used in oxidation reactions. It can oxidize various organic compounds, including alcohols, aldehydes, and ketones, to their corresponding acids or other oxidized forms.

Reduction: Although less common, ceric methanesulfonate can also participate in reduction reactions under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Typically carried out in acidic media, often using methanesulfonic acid as the solvent. The reactions are usually conducted at elevated temperatures to enhance the reaction rate.

Reduction Reactions: These reactions may require the presence of reducing agents such as hydrogen gas or metal hydrides.

Substitution Reactions: Nucleophiles such as halides or amines can be used to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, quinones, and other oxidized organic compounds.

Reduction: Reduced forms of the starting materials, such as alcohols or amines.

Substitution: Substituted organic compounds with new functional groups.

Scientific Research Applications

Ceric methanesulfonate has a wide range of applications in scientific research:

Chemistry: Used as an oxidizing agent in organic synthesis, particularly for the oxidation of alcohols and aldehydes. It is also employed in the synthesis of complex organic molecules and in various catalytic processes.

Biology: Utilized in biochemical assays and as a reagent for the modification of biomolecules.

Medicine: Investigated for its potential use in drug synthesis and as a component in certain pharmaceutical formulations.

Industry: Applied in electrochemical processes, such as the electrochemical generation of cerium(IV) ions for use in redox flow batteries and other energy storage systems.

Mechanism of Action

The primary mechanism of action of ceric methanesulfonate involves its strong oxidizing properties. It can accept electrons from other molecules, thereby oxidizing them. This process typically involves the transfer of electrons from the substrate to the cerium(IV) ion, resulting in the reduction of cerium(IV) to cerium(III). The oxidized substrate undergoes various chemical transformations depending on the reaction conditions and the nature of the substrate.

Comparison with Similar Compounds

Solubility and Stability

Key Insight: Ceric methanesulfonate’s high solubility in methanesulfonic acid allows for concentrated oxidizing solutions (up to 0.66 M Ce⁴⁺), which are critical for industrial electrochemical regeneration .

Oxidizing Strength and Reaction Efficiency

- Ceric methanesulfonate demonstrates superior selectivity in biphasic systems. For example, oxidation of 3-phenoxytoluene with solid Ce(MeSO₃)₂(OH)₂·H₂O yields 40% aldehyde, whereas dissolved forms result in substrate degradation (27% recovery) .

- Ceric sulfate is less effective in organic media due to solubility constraints, often requiring harsh acidic conditions (e.g., sulfuric acid) that degrade sensitive products .

- p-Toluenesulfonate derivatives (e.g., menthyl p-toluenesulfonate) lack redox activity, serving primarily as leaving groups in solvolysis reactions .

Electrochemical Regeneration Efficiency

- Ceric methanesulfonate achieves coulombic efficiencies of 90–95% in electrochemical cells, with current densities up to 4,000 A/m² .

- Ceric sulfate systems struggle with low current efficiencies (<50%) due to precipitation and sluggish ion mobility .

Research Findings and Data

Oxidation Performance in Biphasic Systems

| Substrate | Product | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| 3-Phenoxytoluene | Aldehyde (4a) | 40 | High | |

| Benzyl alcohol | Benzaldehyde | 98 | High | |

| 1,4-Butanediol | Succinic acid | 85 | Moderate |

Electrochemical Regeneration Metrics

| Parameter | Ceric Methanesulfonate | Ceric Sulfate |

|---|---|---|

| Maximum Ce⁴⁺ Concentration | 0.66 M | 0.15 M |

| Current Efficiency | 90–95% | <50% |

| Optimal Temperature | 60°C | 80°C |

Note: The high flow velocity (>0.28 m/s) required for ceric methanesulfonate ensures efficient mass transfer, avoiding inefficiencies seen in prior systems .

Q & A

Basic: What are the established methods for synthesizing ceric methanesulfonate, and how do reaction conditions influence product purity?

Ceric methanesulfonate is typically synthesized via the reaction of cerium(IV) oxide (CeO₂) with methanesulfonic acid under controlled conditions. Key factors affecting purity include:

- Acid concentration : Higher methanesulfonic acid concentrations (≥70%) favor complete dissolution of CeO₂ and minimize side reactions .

- Temperature : Reactions conducted at 60–80°C reduce hydrolysis of Ce(IV) ions, which can form insoluble ceric hydroxides .

- Stoichiometric control : Excess methanesulfonic acid (molar ratio CeO₂:acid ≥1:4) ensures full oxidation and prevents Ce(III) contamination .

Methodological Tip : Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify residual Ce(III) and confirm oxidation efficiency .

Advanced: How can response surface methodology (RSM) optimize ceric methanesulfonate-mediated electrochemical oxidation reactions?

RSM is effective for multivariable optimization (e.g., mediator concentration, pH, reaction time). For example, in the electrooxidation of β-dicarbonyl compounds:

- Box-Behnken design can model interactions between variables. A study achieved optimal yields (92%) at 0.1 M ceric methanesulfonate, pH 2.5, and 30-minute reaction time .

- Critical parameters : Nonlinear relationships often exist; e.g., excessive mediator concentration may lead to substrate overoxidation .

Data Contradiction Resolution : Validate models with confirmatory experiments and use ANOVA to assess lack-of-fit (p < 0.05 indicates model inadequacy) .

Basic: What are the primary applications of ceric methanesulfonate in organic synthesis, and what mechanistic insights support these uses?

Ceric methanesulfonate acts as a strong oxidant and mediator in:

- Electrochemical dimerization : Facilitates C–C bond formation in carbonyl compounds via single-electron transfer (SET) mechanisms, confirmed by cyclic voltammetry .

- Aromatic aldehyde synthesis : Mediates indirect electrolysis of methylarenes, where Ce(IV) regenerates at the anode, enabling catalytic turnover .

Methodological Note : Monitor reaction progress using in situ UV-Vis spectroscopy to track Ce(IV)/Ce(III) redox couples .

Advanced: How do kinetic studies resolve contradictions in reported rate laws for ceric methanesulfonate-mediated oxidations?

Discrepancies in rate laws (e.g., first-order vs. second-order dependence on Ce(IV)) arise from:

- Substrate-specific pathways : Electron-rich substrates follow outer-sphere mechanisms (first-order), while sterically hindered substrates involve rate-limiting Ce(IV) coordination (second-order) .

- Solvent effects : Aqueous methanesulfonic acid enhances Ce(IV) solubility, altering apparent kinetics .

Resolution Strategy : Conduct variable-temperature kinetics and isotopic labeling (e.g., D₂O) to distinguish proton-coupled electron transfer (PCET) steps .

Basic: What analytical techniques are essential for characterizing ceric methanesulfonate stability in solution?

- Potentiometric titration : Quantifies free Ce(IV) concentration and detects hydrolysis products (e.g., Ce(OH)₄⁻) .

- Raman spectroscopy : Identifies methanesulfonate ligand coordination modes (e.g., monodentate vs. bidentate), which influence redox potential .

- Accelerated aging tests : Store solutions at 40°C for 48 hours; >5% Ce(III) formation indicates instability .

Advanced: What strategies mitigate batch-to-batch variability in ceric methanesulfonate-mediated reactions?

Variability often stems from:

- Trace water content : Use Karl Fischer titration to ensure <0.1% H₂O in methanesulfonic acid .

- Impurity profiling : ICP-MS detects transition metal contaminants (e.g., Fe³⁺) that catalyze side reactions .

- Standardized activation : Pre-treat Ce(IV) solutions with ozone to reoxidize Ce(III) impurities .

Basic: How does pH influence the redox behavior of ceric methanesulfonate in aqueous systems?

- Low pH (1–3) : Stabilizes Ce(IV) as [Ce(CH₃SO₃)₆]²⁻, with E° ≈ +1.8 V vs. SHE, ideal for oxidizing alcohols and amines .

- Neutral pH : Promotes hydrolysis to Ce(OH)₂²⁺, reducing oxidative capacity (E° drops to +0.9 V) .

Experimental Design : Use a pH-stat to maintain constant conditions during kinetic runs .

Advanced: How can systematic reviews address conflicting data on ceric methanesulfonate’s catalytic efficiency across studies?

Apply COSMOS-E guidelines :

Define scope : Focus on peer-reviewed studies using standardized activity metrics (e.g., turnover frequency).

Meta-analysis : Use random-effects models to account for heterogeneity in reaction conditions .

Sensitivity analysis : Exclude outliers (e.g., studies with unreported water content) to assess robustness .

Basic: What safety protocols are critical when handling ceric methanesulfonate in the lab?

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and fume hoods mandatory due to methanesulfonic acid volatility .

- Waste disposal : Neutralize spent solutions with sodium bicarbonate before disposal to prevent Ce(IV) environmental release .

Advanced: How can ceric methanesulfonate be integrated with in situ spectroscopic techniques for real-time reaction monitoring?

- UV-Vis flow cells : Track Ce(IV) depletion at 320 nm (ε ≈ 5600 M⁻¹cm⁻¹) during electrolysis .

- ATR-IR spectroscopy : Detect intermediate species (e.g., radical cations) in methanesulfonic acid matrices .

Data Integration : Use multivariate analysis (e.g., PCA) to correlate spectral changes with yield data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.